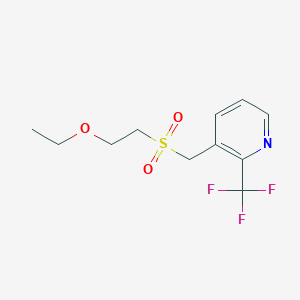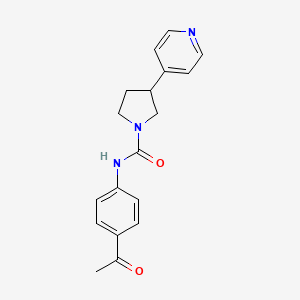![molecular formula C14H16F3N3O3 B7436652 2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid is a synthetic compound used in scientific research. It is commonly referred to as MPAPE-TFA and is used to study the effects of certain neurotransmitters on the brain.
Mechanism of Action
MPAPE-TFA works by binding to the dopamine transporter and blocking its activity. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling in the brain. This enhanced signaling is thought to underlie the rewarding effects of drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
MPAPE-TFA has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the concentration of dopamine in the striatum, a brain region known to be involved in reward-motivated behavior. It has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in decision-making and impulse control. These effects are thought to underlie the rewarding and addictive properties of drugs of abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAPE-TFA in lab experiments is that it allows researchers to study the effects of dopamine on the brain in a controlled manner. By blocking the activity of the dopamine transporter, researchers can increase the concentration of dopamine in the synaptic cleft and study the effects of this increase on the brain. However, one of the main limitations of using MPAPE-TFA is that it is a synthetic compound and may not accurately reflect the effects of dopamine in the brain under normal physiological conditions.
Future Directions
There are a number of future directions for research involving MPAPE-TFA. One area of research is focused on understanding the role of dopamine in addiction and other psychiatric disorders. Another area of research is focused on developing new compounds that can selectively target different neurotransmitter transporters, allowing researchers to study the effects of other neurotransmitters on the brain. Additionally, there is ongoing research aimed at developing new imaging techniques that can be used to visualize the effects of MPAPE-TFA on the brain in real-time.
Conclusion:
In conclusion, MPAPE-TFA is a synthetic compound used in scientific research to study the effects of certain neurotransmitters on the brain. It is commonly used to study the effects of dopamine on reward-motivated behavior and has been shown to have a number of biochemical and physiological effects in the brain. While there are some limitations to using MPAPE-TFA in lab experiments, it remains an important tool for researchers studying the brain and its functions.
Synthesis Methods
MPAPE-TFA is synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 1H-pyrazole-4-carboxylic acid to form the desired product. Finally, the product is treated with trifluoroacetic acid to obtain MPAPE-TFA.
Scientific Research Applications
MPAPE-TFA is primarily used in scientific research to study the effects of certain neurotransmitters on the brain. It is commonly used in studies involving the neurotransmitter dopamine, which is known to play a key role in reward-motivated behavior. MPAPE-TFA is used to block the activity of the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By blocking the dopamine transporter, MPAPE-TFA increases the concentration of dopamine in the synaptic cleft, allowing researchers to study the effects of dopamine on the brain.
properties
IUPAC Name |
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.C2HF3O2/c1-13-12(8-16)10-4-2-3-9(5-10)11-6-14-15-7-11;3-2(4,5)1(6)7/h2-7,12-13,16H,8H2,1H3,(H,14,15);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWFNAEGIYWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC(=C1)C2=CNN=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)
![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)